5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol
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Overview
Description
5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol is a complex organic compound that features a unique combination of piperidine, quinazoline, and pyridinol moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and quinazoline intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the piperidine and quinazoline rings .
Scientific Research Applications
5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol
- 5-[4-[[trans-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol
Uniqueness
The uniqueness of 5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol lies in its specific stereochemistry and the presence of multiple functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H26F3N5O |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
5-[4-[[4-(4,4-difluoropiperidin-1-yl)cyclohexyl]amino]quinazolin-6-yl]-2-fluoropyridin-3-ol |
InChI |
InChI=1S/C24H26F3N5O/c25-22-21(33)12-16(13-28-22)15-1-6-20-19(11-15)23(30-14-29-20)31-17-2-4-18(5-3-17)32-9-7-24(26,27)8-10-32/h1,6,11-14,17-18,33H,2-5,7-10H2,(H,29,30,31) |
InChI Key |
RLXBLFHVWZDCBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)C4=CC(=C(N=C4)F)O)N5CCC(CC5)(F)F |
Origin of Product |
United States |
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